3,7,4'-Trihydroxyflavone 3,7,4'-Trihydroxyflavone 3,4',7-Trihydroxyflavone is a hydroxyflavan.
3,7,4'-Trihydroxyflavone is a natural product found in Erythrina fusca, Anthyllis vulneraria, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2034-65-3
VCID: VC21335054
InChI: InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H
SMILES: C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

3,7,4'-Trihydroxyflavone

CAS No.: 2034-65-3

Cat. No.: VC21335054

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

3,7,4'-Trihydroxyflavone - 2034-65-3

CAS No. 2034-65-3
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H
Standard InChI Key OBWHQJYOOCRPST-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Melting Point 310 °C

While specific data for 3,7,4'-trihydroxyflavone is limited in the provided research materials, we can draw some general insights based on structurally similar flavonoids. As a point of reference, the related compound 7,3',4'-trihydroxyflavone has the following properties:

Physical and Chemical Properties

PropertyValue (for related 7,3',4'-trihydroxyflavone)
Molecular FormulaC15H10O5
Molecular Weight270.2 g/mol
CAS Number2150-11-0 (for 7,3',4'-trihydroxyflavone)
SolubilityDMSO: 5 mg/ml, DMF: 5 mg/ml
AppearanceTypically a pale yellow to yellow solid
Storage Recommendation-20°C

The 3,7,4'-trihydroxyflavone would be expected to have similar molecular weight and general physicochemical properties, though with distinct biological activity profiles due to the different positioning of hydroxyl groups.

Biological Activities and Mechanisms

Anti-inflammatory Activity

Trihydroxyflavones have demonstrated anti-inflammatory properties in various models. For the related compound 7,3',4'-trihydroxyflavone:

  • Inhibits cyclooxygenase-1 (COX-1) with an IC50 of 36.7 μM

  • Suppresses nitric oxide (NO) production and interleukin-1β (IL-1β) in LPS-stimulated macrophages

  • Exerts anti-inflammatory activity via JAK-STAT pathways as revealed by RNA-sequencing

  • Demonstrates binding activity to cellular-Src tyrosine kinase (c-Src) with an IC50 of 20.9 μM

The specific anti-inflammatory properties of 3,7,4'-trihydroxyflavone would likely differ due to its distinct hydroxylation pattern, potentially affecting its interactions with inflammatory signaling pathways.

Antimicrobial Activity

Some trihydroxyflavones exhibit antimicrobial properties. For instance, 7,3',4'-trihydroxyflavone shows activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 50 μg/ml . The antimicrobial potential of 3,7,4'-trihydroxyflavone specifically would require direct investigation.

Effects on Bone Health

The related compound 7,3',4'-trihydroxyflavone has demonstrated effects on bone metabolism by:

  • Decreasing mRNA expression of osteoclastic marker genes

  • Inhibiting RANKL-induced osteoclastic differentiation of mouse bone marrow-derived macrophages (BMDMs)

Research Applications and Methods

Cell Culture Models

Research on trihydroxyflavones has employed both 2D and 3D cell culture models, with the latter providing potentially more physiologically relevant results:

  • RAW264.7 macrophage cell lines have been used to study anti-inflammatory effects

  • 3D macrophage models using electrohydrodynamic (EHDJ)-printed poly(ε-caprolactone) (PCL) scaffolds show higher LPS sensitivity and lower anti-inflammatory agent sensitivity than 2D models

Analytical Methods

Various analytical techniques have been employed to study trihydroxyflavones:

  • Field emission scanning electron microscopy (FESEM) and confocal laser scanning microscopy (CLSM) for cellular morphology characterization

  • H2DCFDA fluorescent probe for cellular ROS detection

  • Western blotting for protein expression analysis

  • RT-qPCR for gene expression analysis

  • Transcriptome sequencing for comprehensive pathway analysis

Stock Solution Preparation

For trihydroxyflavones in general, the following dilution principles can be applied:

Desired ConcentrationAmount of Compound (based on MW ≈ 270)
1 mM solutionApproximately 0.27 mg per mL of solvent
5 mM solutionApproximately 1.35 mg per mL of solvent
10 mM solutionApproximately 2.7 mg per mL of solvent

Molecular Docking Studies

Molecular docking has been used to study the interaction of trihydroxyflavones with protein targets such as c-Src:

  • Crystal structure of human tyrosine-protein kinase c-Src (PDB ID: 2SRC) has been used for docking studies

  • AutoDock Vina for conducting docking simulations

  • PyMol for visualization of docking results

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